![molecular formula C10H16N2O2 B12909147 N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide CAS No. 87783-73-1](/img/structure/B12909147.png)
N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Isobutyl-2-methyloxazol-5-yl)acetamide is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Isobutyl-2-methyloxazol-5-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in the presence of sulfuric acid to yield 2-methyl-5-phenyloxazole. Further modifications, such as sulfochlorination and treatment with aqueous ammonia, lead to the formation of the target compound .
Industrial Production Methods
Industrial production methods for N-(4-Isobutyl-2-methyloxazol-5-yl)acetamide often involve multi-step processes that are optimized for yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Isobutyl-2-methyloxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid, while reduction can produce 2-methyl-4-isobutyl-5-aminomethyl oxazole.
Scientific Research Applications
N-(4-Isobutyl-2-methyloxazol-5-yl)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(4-Isobutyl-2-methyloxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit human carbonic anhydrase II, an enzyme involved in various physiological processes . This inhibition can lead to therapeutic effects in conditions like glaucoma.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: This compound shares a similar oxazole ring structure and exhibits antibacterial and antimonooxidase activities.
2-Methyl-5-phenyloxazole: Another oxazole derivative, used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
N-(4-Isobutyl-2-methyloxazol-5-yl)acetamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
87783-73-1 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)5-9-10(11-7(3)13)14-8(4)12-9/h6H,5H2,1-4H3,(H,11,13) |
InChI Key |
SPSUJNYURLYCJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)NC(=O)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


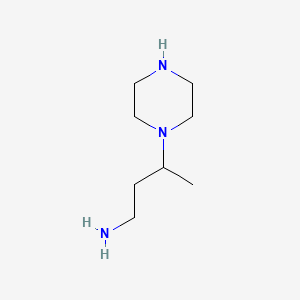
![2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol](/img/structure/B12909076.png)

![4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12909088.png)
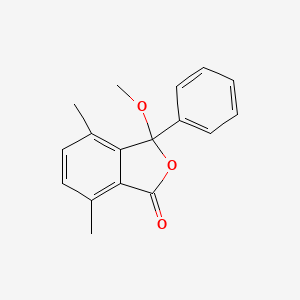
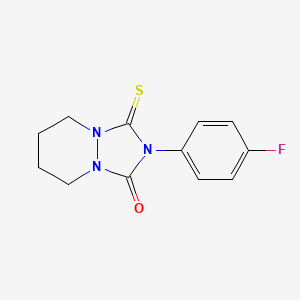
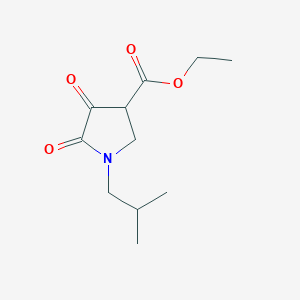

![[1,3]Dioxolo[4,5-f][2,1]benzoxazole](/img/structure/B12909133.png)
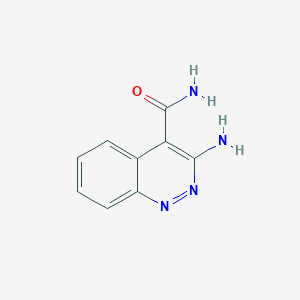
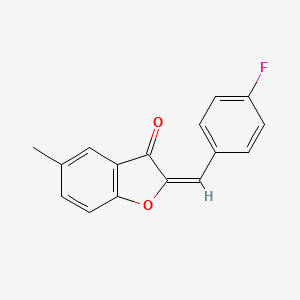

![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-ethoxy-3-cyclobutene-1,2-dione](/img/structure/B12909154.png)
![tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate](/img/structure/B12909158.png)
